molecular formula C26H24ClNO6 B11599547 2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

Cat. No.: B11599547
M. Wt: 481.9 g/mol
InChI Key: OBSRLBUWXFSITG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is an organic compound with a complex structure that includes aromatic rings, a chlorophenyl group, and a phenylalaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the 4-chlorophenyl intermediate.

    Coupling with Phenylalanine: The intermediate is then coupled with phenylalanine under specific conditions to form the desired product.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]glycinate
  • 2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]alaninate

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H24ClNO6

Molecular Weight

481.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C26H24ClNO6/c1-32-23-13-10-19(15-24(23)33-2)25(30)28-21(14-17-6-4-3-5-7-17)26(31)34-16-22(29)18-8-11-20(27)12-9-18/h3-13,15,21H,14,16H2,1-2H3,(H,28,30)

InChI Key

OBSRLBUWXFSITG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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